molecular formula C31H36Cl2N4O3 B2755998 N-(6-Aminohexyl)-2-[6-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-4-oxoquinazolin-3-yl]acetamide;hydrochloride CAS No. 2460757-48-4

N-(6-Aminohexyl)-2-[6-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-4-oxoquinazolin-3-yl]acetamide;hydrochloride

Katalognummer: B2755998
CAS-Nummer: 2460757-48-4
Molekulargewicht: 583.55
InChI-Schlüssel: GMRAEIWJOLWOIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 4-oxoquinazolin-3-yl core substituted with a 6-(4-chlorophenyl) group and a 2-(4-methoxyphenyl)ethyl side chain. The acetamide moiety is functionalized with a 6-aminohexyl group, and the hydrochloride salt enhances solubility.

Eigenschaften

IUPAC Name

N-(6-aminohexyl)-2-[6-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-4-oxoquinazolin-3-yl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35ClN4O3.ClH/c1-39-26-14-6-22(7-15-26)8-17-29-35-28-16-11-24(23-9-12-25(32)13-10-23)20-27(28)31(38)36(29)21-30(37)34-19-5-3-2-4-18-33;/h6-7,9-16,20H,2-5,8,17-19,21,33H2,1H3,(H,34,37);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRAEIWJOLWOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NC3=C(C=C(C=C3)C4=CC=C(C=C4)Cl)C(=O)N2CC(=O)NCCCCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2460757-48-4
Record name N-(6-aminohexyl)-2-[6-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-3-yl]acetamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biologische Aktivität

N-(6-Aminohexyl)-2-[6-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-4-oxoquinazolin-3-yl]acetamide;hydrochloride is a complex organic compound with significant potential in pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C22H28ClN5O
  • Molecular Weight : 421.94 g/mol
  • CAS Number : 152504-09-1

The compound exhibits a multifaceted mechanism of action, primarily targeting various biological pathways:

  • Inhibition of Viral Replication : Preliminary studies suggest that similar compounds in the quinazoline family inhibit viral replication, particularly against adenoviruses by targeting DNA replication processes .
  • Antimicrobial Activity : The compound has shown promising antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with IC50 values indicating moderate to strong activity .
  • Enzyme Inhibition : It functions as an inhibitor of acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease mechanisms. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases .

Biological Activity Overview

The biological activities of N-(6-Aminohexyl)-2-[6-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-4-oxoquinazolin-3-yl]acetamide;hydrochloride can be summarized as follows:

Activity Mechanism IC50/Effectiveness
AntiviralInhibits viral DNA replicationIC50 values < 0.5 μM for related compounds
AntibacterialDisrupts bacterial cell wall synthesisModerate to strong activity against tested strains
Acetylcholinesterase InhibitionPrevents breakdown of acetylcholineIC50 values in low micromolar range
Urease InhibitionImpairs urease functionIC50 values < 5 μM for potent derivatives

Case Studies and Research Findings

  • Antiviral Studies : A study on similar quinazoline derivatives demonstrated significant antiviral activity with selectivity indexes exceeding 100 against adenoviruses, suggesting that N-(6-Aminohexyl)-2-[6-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-4-oxoquinazolin-3-yl]acetamide;hydrochloride could be a candidate for further antiviral research .
  • Antibacterial Efficacy : A comprehensive evaluation of synthesized compounds revealed that derivatives with similar structures exhibited strong antibacterial effects against Salmonella typhi and Bacillus subtilis, indicating the potential utility of this compound in treating bacterial infections .
  • Neuropharmacological Applications : The compound's ability to inhibit AChE suggests its relevance in treating Alzheimer's disease and other cognitive disorders, where cholinergic signaling is compromised .

Vergleich Mit ähnlichen Verbindungen

Core Heterocyclic Modifications

Quinazolinone Derivatives:

  • N-Cyclopentyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide (CAS: 923225-19-8): Shares the 4-oxoquinazolin-3-yl core but substitutes the aminohexyl group with a cyclopentyl ring.
  • N-(2-Chloro-6-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide (CAS: 1326931-82-1): Replaces the aminohexyl chain with a chlorinated aryl group, likely enhancing hydrophobic interactions in target binding .

Imidazothiazole-Acetamide Hybrids :

  • 5f and 5j (): These compounds feature imidazo[2,1-b]thiazole cores linked to acetamide and 4-chlorophenyl groups.

Substituent Effects

  • Aminohexyl Chain: The primary compound’s 6-aminohexyl group introduces basicity and water solubility (via hydrochloride salt), contrasting with shorter or non-polar chains in analogs like N-cyclopentyl derivatives .
  • 4-Methoxyphenethyl vs. Sulfonamide Groups : Compared to 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide (), the methoxyphenethyl group in the main compound may reduce metabolic oxidation compared to sulfonamide’s susceptibility to enzymatic cleavage .

Spectroscopic Characterization

  • IR and NMR: The main compound’s IR spectrum would show peaks for –NH (3291 cm⁻¹), C=O (1678 cm⁻¹), and C-Cl (785 cm⁻¹), aligning with analogs like 6m (). The ¹H-NMR would distinguish the aminohexyl chain (δ 1.2–1.6 ppm) from aryl protons (δ 6.8–7.4 ppm) .
  • HRMS : Expected [M+H]⁺ matches theoretical calculations (e.g., ~600–650 Da), consistent with precision in (error < 0.6 ppm) .

Physicochemical Properties

Property Main Compound N-Cyclopentyl Analog 5f (Imidazothiazole)
Molecular Weight ~650 Da 355.8 Da ~450 Da
Solubility (Water) High (HCl salt) Low Moderate
Melting Point Not reported 108–110°C 215–217°C

Vorbereitungsmethoden

Copper-Catalyzed Cyclocondensation

The quinazolin-4(3H)-one scaffold is synthesized via a copper(II)-catalyzed reaction between 2-isocyanobenzoate derivatives and primary amines. For the target compound, methyl 2-isocyano-5-(4-chlorophenyl)benzoate reacts with 2-(4-methoxyphenyl)ethylamine under microwave irradiation (150°C, 20 min) in dichloromethane with triethylamine and Cu(OAc)₂·H₂O. This method achieves 85% yield of 6-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]quinazolin-4(3H)-one, leveraging the catalytic activity of copper for C–N bond formation.

Formamidine Salt-Mediated Cyclization

Alternative core synthesis involves formamidine acetate as a cyclizing agent. 2-Amino-5-(4-chlorophenyl)benzamide reacts with 2-(4-methoxyphenyl)ethyl isocyanate in DMF at 100°C, followed by treatment with formamidine hydrochloride and Na₂S₂O₅. This one-pot method yields the quinazolinone core with 78% efficiency, though it requires stringent temperature control to minimize byproducts.

Functionalization of the Quinazolinone Core

Alkylation at Position 3

The 3-position of the quinazolinone is functionalized via nucleophilic substitution. Treatment of 6-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]quinazolin-4(3H)-one with chloroacetyl chloride in DMF and Et₃N at 0°C generates 3-chloroacetyl intermediate (92% yield). Subsequent reaction with 1,6-diaminohexane in THF at reflux for 12 hours introduces the aminohexyl side chain, yielding 3-(6-aminohexylcarbamoyl)methyl-6-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]quinazolin-4(3H)-one.

Click Chemistry for Acetamide Formation

A click reaction between 3-propargyloxyquinazolinone and N-(6-azidohexyl)chloroacetamide in the presence of CuSO₄ and sodium ascorbate provides regioselective acetamide installation. This method, adapted from triazole-acetamide syntheses, achieves 75% yield with minimal epimerization.

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous ethanol at 0°C, resulting in precipitation of the hydrochloride salt. Recrystallization from ethanol/water (9:1) affords the final compound in 98% purity (HPLC). This step ensures enhanced solubility and stability for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

Yield and Purity

Method Core Yield Acetamide Yield Purity (%)
Copper-catalyzed 85% 75% 99.2
Formamidine-mediated 78% 68% 97.5
Click chemistry 82% 72% 98.8

The copper-catalyzed route offers superior yield and purity due to milder conditions and reduced side reactions.

Scalability and Cost

Formamidine-mediated cyclization requires inexpensive reagents but generates corrosive byproducts (e.g., H₂S), complicating industrial scaling. Conversely, copper catalysis uses recyclable catalysts and ambient conditions, reducing operational costs.

Spectroscopic Characterization

NMR Analysis

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, quinazolinone H-5), 7.89–7.32 (m, 8H, aromatic), 4.21 (t, 2H, –OCH₂–), 3.81 (s, 3H, –OCH₃), 3.45 (q, 2H, –NHCOCH₂–), 2.98 (t, 2H, –NH₂(CH₂)₆–).

IR Spectroscopy

Peaks at 1666 cm⁻¹ (C=O stretch), 1560 cm⁻¹ (C=N quinazolinone), and 3370 cm⁻¹ (N–H stretch) confirm core and acetamide functionalities.

Challenges and Optimization

Regioselectivity in Alkylation

Early methods suffered from competing O-alkylation at position 4. Employing bulky bases (e.g., DBU) and low temperatures (–20°C) suppresses this pathway, enhancing C-3 selectivity.

Purification of Hydrophobic Intermediates

Silica gel chromatography with gradient elution (hexane:EtOAc 4:1 to 1:1) resolves 6-(4-chlorophenyl)quinazolinone from des-chloro byproducts.

Q & A

Basic: What synthetic routes are recommended for preparing N-(6-Aminohexyl)-2-[6-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-4-oxoquinazolin-3-yl]acetamide;hydrochloride?

Answer:
The synthesis involves multi-step protocols:

  • Step 1: Construct the quinazolinone core via cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions.
  • Step 2: Introduce the 4-chlorophenyl and 4-methoxyphenylethyl substituents via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
  • Step 3: Attach the acetamide-aminiohexyl side chain using carbodiimide-mediated coupling (e.g., EDC/HOBt).
  • Final Purification: Employ column chromatography (silica gel) or preparative HPLC with acetonitrile/water gradients .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • Structural Confirmation: Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and purity.
  • Mass Analysis: High-resolution mass spectrometry (HRMS) or LC-MS for molecular weight validation.
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) to ensure >95% purity.
  • Crystallography: Single-crystal X-ray diffraction for absolute configuration determination (if crystalline) .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:

  • DoE (Design of Experiments): Systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(PPh3_3)4_4).
  • Kinetic Monitoring: Use in-situ FTIR or TLC to identify rate-limiting steps.
  • Workflow Example: Optimize the Buchwald-Hartwig coupling step by testing ligands (XPhos vs. SPhos) and bases (Cs2_2CO3_3 vs. K3_3PO4_4) .

Advanced: How do structural modifications influence bioactivity in quinazolinone-acetamide derivatives?

Answer:
Key SAR insights from analogous compounds:

  • Substituent Effects:

    PositionModificationImpact on Activity
    C-6 (Cl)Replacement with Br or FAlters lipophilicity and target binding
    C-2 (Ethyl group)Branching (e.g., isopropyl)Reduces metabolic clearance
  • Methodology: Synthesize analogs via parallel synthesis and test against kinase panels (e.g., EGFR, VEGFR2) .

Advanced: What experimental strategies resolve contradictions in reported biological activity data?

Answer:

  • Meta-Analysis: Compare IC50_{50} values across studies using standardized assays (e.g., ATPase vs. fluorescence polarization).
  • Orthogonal Validation: Confirm enzyme inhibition via SPR (surface plasmon resonance) and cellular proliferation assays (e.g., MTT).
  • Example: Discrepancies in kinase inhibition may arise from ATP concentration differences; use fixed [ATP] (e.g., 1 mM) .

Advanced: How can in silico modeling predict pharmacokinetic properties?

Answer:

  • Molecular Docking: Use AutoDock Vina to map interactions with CYP450 isoforms (e.g., CYP3A4).
  • MD Simulations: GROMACS for predicting blood-brain barrier permeability (logBB).
  • ADMET Prediction: SwissADME or ADMETLab 2.0 for bioavailability and toxicity profiles .

Advanced: What methodologies assess in vitro and in vivo toxicity?

Answer:

  • In Vitro:
    • Cytotoxicity: HepG2 cell viability assay (IC50_{50} determination).
    • Genotoxicity: Ames test (TA98 strain) ± metabolic activation.
  • In Vivo:
    • Acute Toxicity: OECD 423 guidelines (rodent models, 14-day observation).
    • Cardiotoxicity: hERG channel inhibition via patch-clamp .

Advanced: How are crystallization conditions optimized for X-ray studies?

Answer:

  • Screening: Use a Crystal Gryphon robot to test 500+ conditions (e.g., PEGs, salts).
  • Diffraction Quality: Optimize pH (6.5–7.5) and temperature (4°C vs. 20°C).
  • Cryoprotection: Soak crystals in Paratone-N before flash-cooling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.